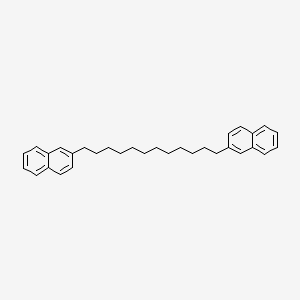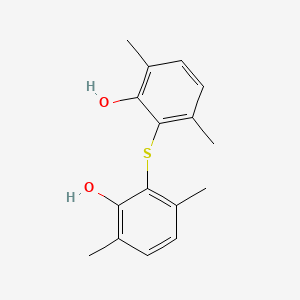
2,2'-Sulfanediylbis(3,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(3,6-dimethylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(3,6-dimethylphenol) typically involves the reaction of 3,6-dimethylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: 3,6-dimethylphenol and sulfur dichloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: Sulfur dichloride is added dropwise to a solution of 3,6-dimethylphenol in the solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2,2’-Sulfanediylbis(3,6-dimethylphenol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(3,6-dimethylphenol) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(3,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
2,2’-Sulfanediylbis(3,6-dimethylphenol) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and resins, where its structural properties contribute to the material’s stability and performance.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis(3,6-dimethylphenol) exerts its effects is primarily through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The sulfur atom in the compound also plays a role in stabilizing the structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Sulfanediylbis(4-methylphenol): Similar structure but with different methyl group positions.
2,2’-Sulfanediylbis(phenol): Lacks the methyl groups, leading to different reactivity and applications.
Bisphenol A: Contains two phenolic groups connected by a carbon atom instead of sulfur.
Uniqueness
2,2’-Sulfanediylbis(3,6-dimethylphenol) is unique due to the presence of both sulfur and methyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
103827-06-1 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,6-dimethylphenyl)sulfanyl-3,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2S/c1-9-5-7-11(3)15(13(9)17)19-16-12(4)8-6-10(2)14(16)18/h5-8,17-18H,1-4H3 |
InChI Key |
JZNHNTFSKODLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)SC2=C(C=CC(=C2O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



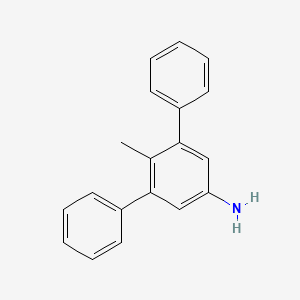

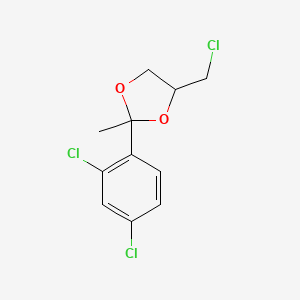
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
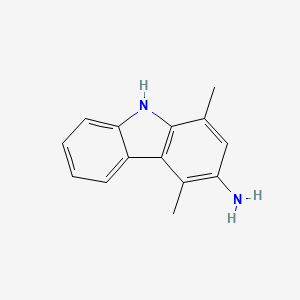

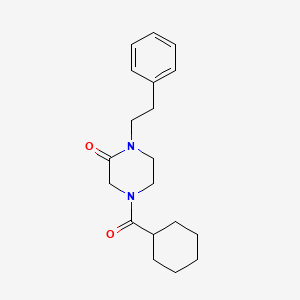
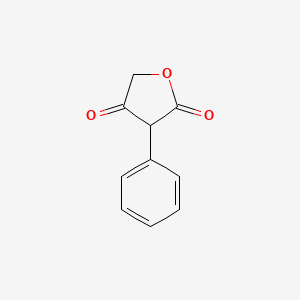
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
